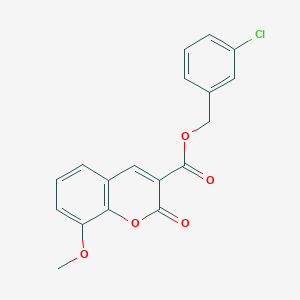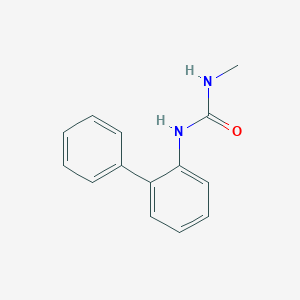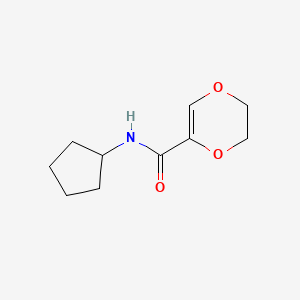
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate, also known as CPOC, is a chemical compound with potential applications in scientific research. CPOC is a chromone derivative that has been studied for its potential therapeutic effects on various diseases.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative disorders, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. In inflammation research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to reduce oxidative stress, prevent neuronal damage, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in lab experiments is its potential therapeutic effects on various diseases. (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising compound for further research. However, one limitation of using (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate. One direction is to further investigate its potential therapeutic effects on various diseases. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, studies are needed to assess the safety and toxicity of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate in vivo.
Synthesis Methods
The synthesis of (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate involves the condensation of 3-chlorobenzyl alcohol with 8-methoxy-2-oxochromene-3-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate as a white solid with a melting point of 185-187°C.
Scientific Research Applications
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been studied for its potential therapeutic effects on various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, (3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
properties
IUPAC Name |
(3-chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-15-7-3-5-12-9-14(18(21)24-16(12)15)17(20)23-10-11-4-2-6-13(19)8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDOHVRSUUNLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)methyl 8-methoxy-2-oxochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)